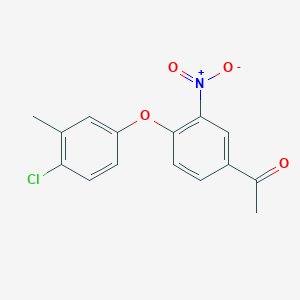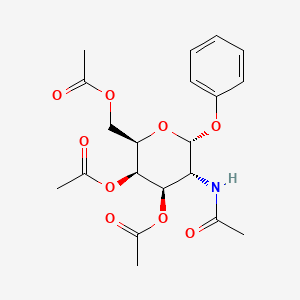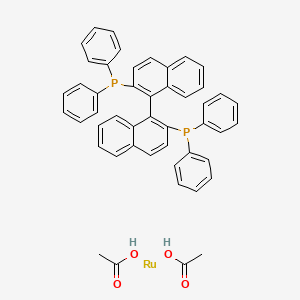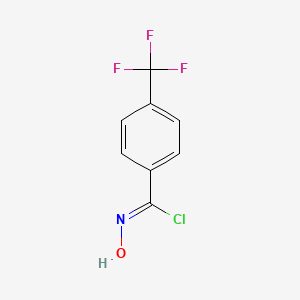
N-ヒドロキシ-4-(トリフルオロメチル)ベンゾイミドイルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzimidoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
科学的研究の応用
N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride is widely used in scientific research due to its reactivity and unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzimidoyl compounds. These products have diverse applications in chemical synthesis and research.
作用機序
The mechanism of action of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances its reactivity, making it a valuable intermediate in various synthetic pathways. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and products.
類似化合物との比較
Similar Compounds
Similar compounds to N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride include:
- N-Hydroxy-4-(trifluoromethyl)benzamide
- N-Hydroxy-4-(trifluoromethyl)benzonitrile
- N-Hydroxy-4-(trifluoromethyl)benzaldehyde
Uniqueness
What sets N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride apart is its combination of a trifluoromethyl group with a benzimidoyl chloride moiety. This unique structure imparts distinct reactivity and properties, making it particularly useful in specialized chemical reactions and research applications.
特性
CAS番号 |
74467-05-3 |
|---|---|
分子式 |
C8H5ClF3NO |
分子量 |
223.58 g/mol |
IUPAC名 |
(1E)-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO/c9-7(13-14)5-1-3-6(4-2-5)8(10,11)12/h1-4,14H/b13-7+ |
InChIキー |
YALQVNZAQRGNQE-NTUHNPAUSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F |
異性体SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


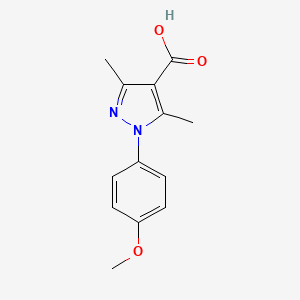

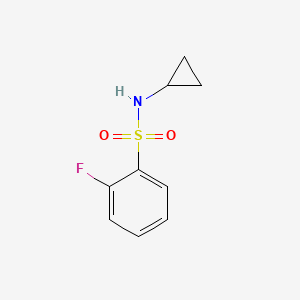

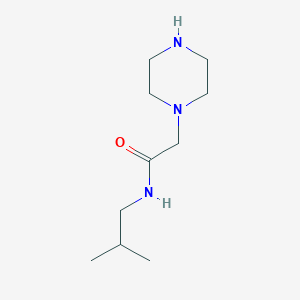
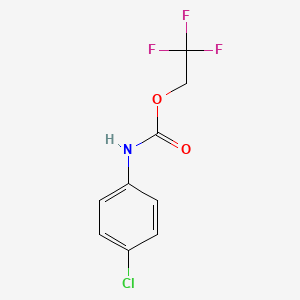
![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
